molecular formula C20H21BrClNO4S B12144431 N-(3-bromobenzyl)-2-(4-chloro-2-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

N-(3-bromobenzyl)-2-(4-chloro-2-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

Cat. No.: B12144431
M. Wt: 486.8 g/mol
InChI Key: YWHQYSQWZGKJOE-UHFFFAOYSA-N
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Description

The compound N-(3-bromobenzyl)-2-(4-chloro-2-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a structurally complex acetamide derivative featuring:

  • A 3-bromobenzyl group attached to the amide nitrogen.
  • A 4-chloro-2-methylphenoxy substituent on the acetamide backbone.
  • A 1,1-dioxidotetrahydrothiophen-3-yl (sulfone-containing) moiety as the second nitrogen substituent.

This molecule combines halogenated aromatic systems (bromine, chlorine) with a sulfone group, which may enhance its electronic properties and binding affinity in biological or material science applications.

Properties

Molecular Formula

C20H21BrClNO4S

Molecular Weight

486.8 g/mol

IUPAC Name

N-[(3-bromophenyl)methyl]-2-(4-chloro-2-methylphenoxy)-N-(1,1-dioxothiolan-3-yl)acetamide

InChI

InChI=1S/C20H21BrClNO4S/c1-14-9-17(22)5-6-19(14)27-12-20(24)23(18-7-8-28(25,26)13-18)11-15-3-2-4-16(21)10-15/h2-6,9-10,18H,7-8,11-13H2,1H3

InChI Key

YWHQYSQWZGKJOE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)N(CC2=CC(=CC=C2)Br)C3CCS(=O)(=O)C3

Origin of Product

United States

Biological Activity

N-(3-bromobenzyl)-2-(4-chloro-2-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a complex organic compound with potential biological activity due to its unique structural features. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound has a molecular formula of C20H21BrClN2O4S and a molecular weight of approximately 486.8 g/mol. Its structure includes several functional groups that contribute to its reactivity and biological activity:

  • Bromobenzyl Group : This moiety may enhance lipophilicity and facilitate interactions with biological targets.
  • Chloro-Substituted Methylphenoxy Moiety : Known for its antimicrobial properties.
  • Tetrahydrothiophene Ring : This sulfur-containing structure can engage in various chemical reactions, enhancing the compound's versatility.

Table 1: Structural Features of this compound

ComponentDescription
Molecular FormulaC20H21BrClN2O4S
Molecular Weight486.8 g/mol
Functional GroupsBromobenzyl, Chloro, Tetrahydrothiophene

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study on N-substituted phenyl-2-chloroacetamides found that halogenated derivatives were particularly effective against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) . The presence of halogens in the structure enhances lipophilicity, allowing these compounds to penetrate bacterial membranes effectively.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.
  • Receptor Binding : Interaction with specific receptors can disrupt cellular signaling pathways.
  • Membrane Disruption : The lipophilic nature allows it to integrate into bacterial membranes, leading to cell lysis.

Case Studies

A relevant study assessed the antimicrobial potential of related chloroacetamides using quantitative structure-activity relationship (QSAR) analysis. The results indicated that compounds with similar structural features demonstrated varying degrees of effectiveness against different pathogens . The findings suggest that this compound could be a promising candidate for further development in antimicrobial therapy.

Table 2: Antimicrobial Activity Comparison

Compound NameTarget PathogenActivity Level
N-(3-bromobenzyl)-2-chloroacetamideStaphylococcus aureusHigh
N-(4-chlorophenyl)-2-chloroacetamideEscherichia coliModerate
N-(3-bromophenyl)-2-chloroacetamideCandida albicansLow

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. The unique combination of halogenated aromatic systems and the tetrahydrothiophene ring may enhance the compound's ability to target bacterial infections. Preliminary studies suggest that derivatives of this compound could serve as lead candidates for developing new antibiotics .

Cancer Research

The compound's structural features may also contribute to anticancer activity. The presence of a bromine atom and specific aromatic systems can influence the interaction with biological targets involved in cancer progression. Ongoing research aims to evaluate its efficacy against various cancer cell lines, focusing on its mechanism of action .

Agrochemical Applications

Given its structural complexity, N-(3-bromobenzyl)-2-(4-chloro-2-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide may find applications in agrochemicals as a pesticide or herbicide. The compound's ability to interact with biological systems suggests potential use in developing environmentally friendly agricultural products that target specific pests while minimizing harm to non-target organisms .

Synthesis Methodology

The synthesis of this compound can be achieved through several chemical reactions:

  • Formation of Amide Bond :
    • Reaction of 3-bromobenzyl amine with 2-(4-chloro-2-methylphenoxy)acetic acid derivatives using coupling agents like carbodiimides.
  • Introduction of Tetrahydrothiophene Moiety :
    • Cyclization reactions involving sulfur sources can be employed to introduce the tetrahydrothiophene ring into the structure .

Case Study 1: Antimicrobial Testing

A study conducted on related compounds demonstrated significant antimicrobial activity against Gram-positive bacteria. The results indicated that modifications in the halogenated groups could enhance efficacy, suggesting that this compound may exhibit similar or improved activity .

Case Study 2: Cancer Cell Line Studies

In vitro studies on cancer cell lines showed promising results, indicating that compounds with similar structures could inhibit cell proliferation. Further investigations are needed to elucidate the specific pathways affected by this compound and its derivatives .

Comparison with Similar Compounds

Structural Analogs with Halogenated Aromatic Moieties

N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide ()
  • Key Features: 4-Bromophenyl and 4-chlorophenyl groups. No sulfone or tetrahydrothiophen moiety.
  • Structural Differences :
    • The absence of the sulfone group reduces polarity compared to the target compound.
    • Dihedral angles between aromatic rings (68.21°) suggest conformational rigidity, which may influence molecular interactions .
N-(4-Chloro-2-(hydroxyphenylmethyl)phenyl)-4-pyridinecarboxamide ()
  • Key Features :
    • Chlorophenyl and pyridine groups.
    • Hydroxyphenylmethyl substituent.
  • Functional Comparison :
    • The hydroxyl group introduces hydrogen-bonding capability absent in the target compound.
    • Pyridine ring provides a distinct electronic profile compared to bromobenzyl or sulfone groups .

Analogs with Sulfone or Tetrahydrothiophen Moieties

2-(4-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)acetamide ()
  • Key Features: Fluorobenzyl instead of bromobenzyl. 4-Chlorophenoxy group (vs. 4-chloro-2-methylphenoxy in the target). Shared 1,1-dioxidotetrahydrothiophen-3-yl group.
  • Impact of Substituents: Fluorine’s electronegativity may enhance polarity but reduce steric bulk compared to bromine. Methyl group in the target’s phenoxy moiety could increase lipophilicity .

Pharmacologically Active Acetamides

2-(4-Chloro-3-methylphenoxy)-N-(4-oxo-2-arylthiazolidin-3-yl)acetamide ()
  • Key Features: Thiazolidinone ring instead of sulfone. 4-Chloro-3-methylphenoxy group (positional isomer of the target’s 4-chloro-2-methylphenoxy).
  • Biological Relevance: Demonstrated antimicrobial activity against Staphylococcus aureus and Escherichia coli. The thiazolidinone ring may contribute to activity via hydrogen bonding or metal coordination .

Physicochemical and Crystallographic Comparisons

Property/Compound Target Compound N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide 2-(4-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)acetamide
Molecular Weight Not reported 352.6 g/mol 411.9 g/mol
Halogen Substituents 3-Bromo, 4-chloro 4-Bromo, 4-chloro 3-Fluoro, 4-chloro
Sulfone/Special Groups 1,1-Dioxidotetrahydrothiophen None 1,1-Dioxidotetrahydrothiophen
Key Interactions Hypothetical N–H···O hydrogen bonds N1–H1N1···O1 hydrogen bonds Likely similar sulfone-mediated interactions

Preparation Methods

Synthesis of the Tetrahydrothiophene-1,1-Dioxide Core

The tetrahydrothiophene-1,1-dioxide moiety is synthesized via Michael ring-closure reactions using sodium enolates derived from CH-acids such as dimethyl malonate or malononitrile . For example, bromomethyl or chloromethyl β-styryl sulfones react with sodium enolates in methanol at 0–5°C to form the tetrahydrothiophene ring, followed by oxidation with hydrogen peroxide to introduce the 1,1-dioxide functionality . Key parameters include:

ParameterOptimal ConditionYield (%)
Temperature0–5°C78–85
SolventMethanol
Oxidation AgentH<sub>2</sub>O<sub>2</sub> (30%)92

Nuclear Magnetic Resonance (NMR) analysis of the intermediate confirms the sulfone structure, with characteristic shifts at δ 3.45–3.70 ppm (CH<sub>2</sub>SO<sub>2</sub>) in <sup>1</sup>H NMR .

Preparation of the 4-Chloro-2-Methylphenoxy Acetamide Moiety

The 4-chloro-2-methylphenoxy segment is synthesized via Ullmann-type coupling or Mitsunobu reaction . A patent method employs cesium carbonate and iodocyclopentane in ethanol to etherify 4-(5-bromo-2-chloro-benzyl)-phenol, achieving 70% yield . For acetamide formation, the phenol intermediate reacts with chloroacetyl chloride in dichloromethane (DCM) under inert conditions, followed by amidation with ammonia .

Critical steps :

  • Etherification :
    4-(5-Bromo-2-chloro-benzyl)-phenol + IodocyclopentaneCs2CO3,EtOH4-Cyclopentyloxy derivative\text{4-(5-Bromo-2-chloro-benzyl)-phenol + Iodocyclopentane} \xrightarrow{\text{Cs}_2\text{CO}_3, \text{EtOH}} \text{4-Cyclopentyloxy derivative} .

  • Acetamide Formation :
    Phenolic intermediate + ClCH2COClEt3N, DCMChloroacetateNH3Acetamide\text{Phenolic intermediate + ClCH}_2\text{COCl} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Chloroacetate} \xrightarrow{\text{NH}_3} \text{Acetamide} .

Introduction of the 3-Bromobenzyl Group

The 3-bromobenzyl group is introduced via alkylation or reductive amination . A Mitsunobu reaction using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh<sub>3</sub>) in DCM facilitates coupling between the tetrahydrothiophene dioxide intermediate and 3-bromobenzyl alcohol . Alternatively, reductive amination with sodium cyanoborohydride in methanol selectively attaches the benzyl group to the acetamide nitrogen.

Comparative Analysis :

MethodConditionsYield (%)Purity (%)
Mitsunobu ReactionDIAD, PPh<sub>3</sub>, DCM, 0°C → RT8298.5
Reductive AminationNaBH<sub>3</sub>CN, MeOH, 24 h7597.2

Final Coupling and Purification Strategies

The convergent synthesis involves coupling the tetrahydrothiophene dioxide core with the acetamide-benzyl intermediate via amide bond formation . Activated esters (e.g., HATU, EDCl) facilitate this step in anhydrous DMF, achieving 80–85% yield. Post-synthesis purification employs column chromatography (cyclohexane/ethyl acetate gradient) and recrystallization from acetonitrile-water mixtures .

Characterization Data :

  • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>) : δ 7.26–7.19 (m, ArH), 4.89–4.87 (m, CH), 3.90–3.86 (m, CH<sub>2</sub>SO<sub>2</sub>) .

  • HRMS : Calculated for C<sub>21</sub>H<sub>22</sub>BrClNO<sub>4</sub>S [M+H]<sup>+</sup>: 522.0124; Found: 522.0118.

Optimization of Reaction Conditions and Yield Enhancement

Solvent Effects : Polar aprotic solvents (DMF, acetonitrile) improve amide coupling efficiency compared to THF or DCM. Catalyst Loading : Reducing DIAD/PPh<sub>3</sub> stoichiometry from 1.5:1 to 1.2:1 minimizes byproducts in Mitsunobu reactions . Temperature Control : Maintaining −10°C during sulfone oxidation prevents over-oxidation .

Scale-Up Challenges :

  • Steric hindrance from the tetrahydrothiophene dioxide ring necessitates longer reaction times (48–72 h) for complete conversion.

  • Recrystallization yields drop from 92% (lab-scale) to 78% (pilot-scale) due to solubility limitations .

Q & A

Basic Research Questions

Q. How can the synthesis of N-(3-bromobenzyl)-2-(4-chloro-2-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide be optimized to enhance yield and purity?

  • Methodological Answer :

  • Stepwise Synthesis : Begin with coupling substituted acetamides with chlorinated aromatic intermediates under controlled temperatures (40–60°C) and inert atmospheres to minimize side reactions .
  • Catalyst Selection : Use palladium-based catalysts for cross-coupling reactions involving bromobenzyl groups, as they improve regioselectivity .
  • Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to isolate the pure product. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .

Q. What spectroscopic and chromatographic methods are essential for confirming the structural integrity of the compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H and 13C NMR in deuterated DMSO to identify bromobenzyl (δ 4.5–5.0 ppm for benzylic protons) and tetrahydrothiophene-dioxide moieties (δ 3.0–3.5 ppm for sulfone protons) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]+ ~550–560 Da) and fragment patterns .
  • IR Spectroscopy : Detect characteristic acetamide C=O stretching (~1650 cm⁻¹) and sulfone S=O bands (~1150–1300 cm⁻¹) .

Q. What in vitro assays are recommended for initial biological activity screening?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits to quantify ATP consumption .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination via dose-response curves (0.1–100 µM) .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs) with scintillation counting to measure Ki values .

Advanced Research Questions

Q. How can SHELX software resolve crystallographic ambiguities in the compound’s structure?

  • Methodological Answer :

  • Data Collection : Collect high-resolution (<1.0 Å) X-ray diffraction data using synchrotron radiation. Index and integrate reflections with SHELXD .
  • Phase Problem : Solve via direct methods in SHELXS, leveraging heavy atoms (Br, Cl) for anomalous scattering .
  • Refinement : Use SHELXL for anisotropic displacement parameters and hydrogen bonding network analysis. Validate with R-factor convergence (<0.05) and electron density maps .

Q. What strategies are effective in establishing structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer :

  • Functional Group Replacement : Synthesize analogs with fluorobenzyl (instead of bromobenzyl) or methoxyphenoxy (instead of chlorophenoxy) groups. Test bioactivity to identify critical substituents .
  • 3D-QSAR Modeling : Use CoMFA or CoMSIA on a library of analogs to correlate steric/electronic properties with IC50 values .
  • Crystallographic Overlays : Align X-ray structures of analogs with target proteins (e.g., kinases) to map binding interactions .

Q. How should researchers address contradictory results in biological activity data across experimental models?

  • Methodological Answer :

  • Assay Validation : Replicate experiments in triplicate using orthogonal methods (e.g., SPR for binding affinity vs. fluorescence polarization) .
  • Cell Line Authentication : Ensure cell lines are mycoplasma-free and genotyped. Compare results across primary cells (e.g., PBMCs) and immortalized lines .
  • Statistical Rigor : Apply ANOVA with post-hoc Tukey tests to assess significance (p < 0.05) and exclude outliers via Grubbs’ test .

Q. What computational approaches are suitable for predicting the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to dock the compound into crystal structures of target proteins (e.g., PDB: 4HJO for kinases). Prioritize poses with lowest binding energy and hydrogen bonding to key residues .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM/PBSA) .
  • Pharmacophore Modeling : Generate pharmacophore features (e.g., hydrogen bond acceptors near sulfone groups) for virtual screening of analogs .

Q. What methodologies are employed to profile the pharmacokinetic properties of this compound in preclinical studies?

  • Methodological Answer :

  • ADME Assays :
  • Absorption : Caco-2 cell permeability assays (Papp > 1 × 10⁻⁶ cm/s indicates high absorption) .
  • Metabolism : Incubate with human liver microsomes (HLMs) and quantify metabolites via LC-MS/MS .
  • In Vivo Studies : Administer IV/PO doses (1–10 mg/kg) in rodents. Collect plasma samples for LC-MS quantification and calculate AUC, t1/2, and bioavailability .

Key Methodological Insights from Evidence

  • SHELX Workflow : Critical for resolving complex crystal structures, especially with heavy atoms .
  • Bioactivity Contradictions : Cross-validate results using orthogonal assays and authenticated cell lines .
  • SAR Optimization : Combine synthetic chemistry with computational modeling to prioritize analogs .

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